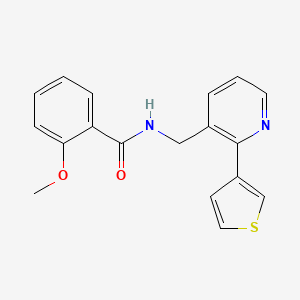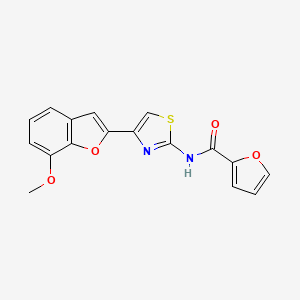
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It is a derivative of thiazole, a class of aromatic five-membered heterocycles that contain nitrogen and sulfur heteroatoms . Thiazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a thiazole-based heterocyclic amide was synthesized and investigated for its antimicrobial activity . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The compound was synthesized using THF as a solvent and trimethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a thiazole-based heterocyclic amide was investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling . The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, anti-HIV, antimalarial, antioxidant, analgesic, anti-convulsant, antidiabetic, and antihypertensive activities . This suggests that they can undergo a variety of chemical reactions in biological systems.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the chemical shifts of a similar compound were given in relative ppm and were referenced to tetramethylsilane (TMS) as an internal standard .Scientific Research Applications
Molecular Characterization and Biological Activity
A study by Cakmak et al. (2022) focused on a thiazole-based heterocyclic amide similar to N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide. This compound showed significant antimicrobial activity against a range of microorganisms, suggesting potential medical and pharmacological applications. The study employed various techniques like IR, NMR, XRD, and DFT modeling for molecular characterization (Cakmak et al., 2022).
Synthesis and Reactivity
Aleksandrov and El’chaninov (2017) described the synthesis and reactivity of compounds related to this compound. This research provides insights into the chemical properties and potential applications in creating new compounds with varied functionalities (Aleksandrov & El’chaninov, 2017).
Applications in Antimicrobial and Antifungal Activity
Research by Alhameed et al. (2019) on thiazolidine-2,4-dione derivatives, which are structurally related to the compound , revealed their antimicrobial and antifungal properties. This suggests the potential of this compound in similar applications (Alhameed et al., 2019).
Insecticidal Activity
Luo Xian (2011) conducted a study on compounds structurally similar to this compound, demonstrating significant insecticidal activity. This highlights the potential use of such compounds in agricultural applications (Luo Xian, 2011).
Synthetic Strategies and Properties
The work by Ma et al. (2014) on the synthesis of benzofuran-4(5H)-ones, which shares structural similarities with the compound , provides valuable insights into the synthetic strategies that can be applied to similar compounds. This research is crucial for developing new methods for synthesizing complex molecules (Ma et al., 2014).
Future Directions
Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they have potential for further study for potential pharmacological and medical applications . The synthesis, characterization, and biological activity of new thiazole derivatives are active areas of research .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a manner that modulates these targets’ functions . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects , suggesting that they may interact with their targets to inhibit cell proliferation.
Biochemical Pathways
Given the biological activities associated with benzofuran derivatives, it can be inferred that this compound may affect pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that this compound may have effects such as inhibiting cell growth, reducing oxidative stress, inhibiting viral replication, and inhibiting bacterial growth .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-21-12-5-2-4-10-8-14(23-15(10)12)11-9-24-17(18-11)19-16(20)13-6-3-7-22-13/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUAQSNGHVPZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2872893.png)
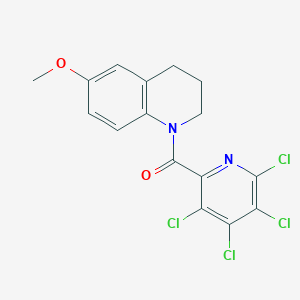
![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)
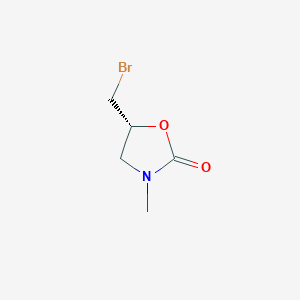
![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)
![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2872902.png)
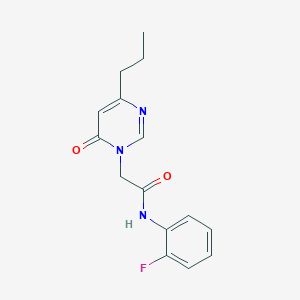
![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)
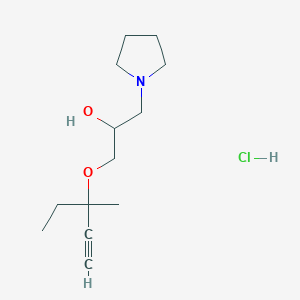
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)
![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)
